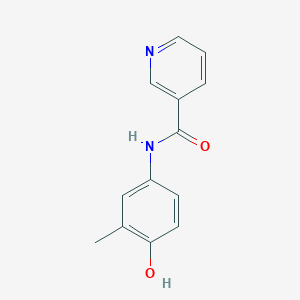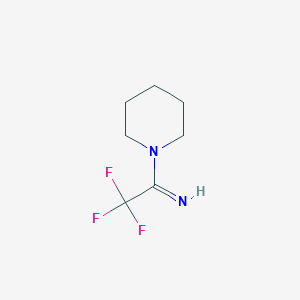![molecular formula C12H10Br2N2O2S B2824922 [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine CAS No. 1246821-25-9](/img/structure/B2824922.png)
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine is an organic compound with the molecular formula C12H10Br2N2O2S. This compound is characterized by the presence of a sulfonyl group attached to a pyridylamine moiety, along with two bromine atoms and a methyl group on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine typically involves the following steps:
Bromination: The starting material, 5-methylphenyl, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Amination: Finally, the sulfonylated intermediate reacts with 2-pyridylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atoms.
科学的研究の応用
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atoms and pyridylamine moiety may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine can be compared with other similar compounds, such as:
[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-pyridylamine: Similar structure but with chlorine atoms instead of bromine.
[(2,4-Difluoro-5-methylphenyl)sulfonyl]-2-pyridylamine: Fluorine atoms instead of bromine.
[(2,4-Diiodo-5-methylphenyl)sulfonyl]-2-pyridylamine: Iodine atoms instead of bromine.
The uniqueness of this compound lies in its specific combination of bromine atoms and the sulfonyl-pyridylamine structure, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
2,4-dibromo-5-methyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O2S/c1-8-6-11(10(14)7-9(8)13)19(17,18)16-12-4-2-3-5-15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHQLLQDVXTUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)
![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)


![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2824847.png)

![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2824851.png)
![2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2824853.png)
![1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2824855.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2824859.png)

![9-[(trimethylsilyl)methyl]-9H-carbazole](/img/structure/B2824861.png)
